(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopropyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronic acid group. The reaction mixture is then subjected to hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Scientific Research Applications
(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyrazole ring and the substituents attached to it .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the cyclopropyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc protecting group and a pinacol ester.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure but with a pinacol ester instead of a free boronic acid group
Uniqueness
(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C7H11BN2O2 |
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Molecular Weight |
165.99 g/mol |
IUPAC Name |
(3-cyclopropyl-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10-4-6(8(11)12)7(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
VEJAUZWCUGXCLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C2CC2)C)(O)O |
Origin of Product |
United States |
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